methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-14-6-8-16(9-7-14)17-11-10-15-4-3-5-18(20(21)22-2)13-19(15)12-17/h6-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNVBLZRRRVWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148823 | |
| Record name | Methyl 6,7-dihydro-2-(4-methylphenyl)-5H-benzocycloheptene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274673-50-6 | |
| Record name | Methyl 6,7-dihydro-2-(4-methylphenyl)-5H-benzocycloheptene-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274673-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6,7-dihydro-2-(4-methylphenyl)-5H-benzocycloheptene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then further modified through hydrogenation and esterification steps to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also enhance the sustainability of the production process.
Chemical Reactions Analysis
Cycloaddition Reactions
The benzoannulene core participates in [4+2]-cycloaddition reactions under acid catalysis. For example, treatment with siloxyalkynes in the presence of HNTf₂ (20 mol%) in CH₂Cl₂ yields dihydrobenzoannulene derivatives (Table 1) .
Table 1: [4+2]-Cycloaddition Reactions with Siloxyalkynes
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methyl 2-p-tolyl derivative | HNTf₂ | CH₂Cl₂, 0°C, 1–3 h | 7,10-Dibenzoyl-9-hydroxy-2-methyl derivative | 65–76 |
Key steps include:
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Sequential addition of siloxyalkynes (1.5 equiv) and HNTf₂.
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Quenching with TBAF (tetrabutylammonium fluoride) to stabilize intermediates .
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Purification via flash chromatography (hexane:ethyl acetate = 9:1) .
Halogenation Pathways
Decarboxylative halogenation is not directly reported for this compound, but analogous benzoannulenes undergo bromodecarboxylation via radical intermediates (Scheme 1) . The methyl ester group may act as a precursor for halogenation under oxidative conditions, though yields depend on steric hindrance from the p-tolyl group.
Scheme 1: Proposed Radical Mechanism for Halogenation
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Homolytic cleavage of acyl hypohalite → acyloxy radical.
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Decarboxylation → alkyl radical.
Relevant Observations:
-
Bromodecarboxylation of similar esters (e.g., neopentyl acetate) proceeds without carbocation rearrangement, favoring radical pathways .
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Halogenation at the annulene’s α-position is sterically hindered by the p-tolyl group .
Cross-Coupling Reactions
The p-tolyl substituent enables regioselective Suzuki-Miyaura couplings. For instance, brominated derivatives react with arylboronic acids under Pd catalysis to form biaryl products (Table 2) .
Table 2: Suzuki Coupling of Brominated Analogues
| Brominated Derivative | Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 7-Bromo-2-benzazepin-1-one | 4-Methoxyphenylboronic | Pd(PPh₃)₄ | 7-(4-Methoxyphenyl) derivative | 72 |
Conditions:
-
Purification: Column chromatography (SiO₂, hexane/EtOAc).
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/MeOH/H₂O), though specific data for this compound is limited. Subsequent functionalization includes:
Scientific Research Applications
Chemistry: In chemistry, methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets can lead to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[7]annulene Core
Methyl 3,4,6-Trihydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylate
- Structure : Differs by hydroxyl (3,4,6-OH) and oxo (5-O) groups.
- Application : Acts as a GFP fluorescence quencher in biochemical assays, highlighting its role as an off-target inhibitor .
- Key Difference: Polar substituents increase hydrophilicity but reduce metabolic stability compared to the non-polar p-tolyl group in the target compound.
9-Methyl-6,7-dihydro-5H-benzo[7]annulene-8-carbonitrile (4w)
- Structure : Nitrile (-CN) at position 8 and methyl at position 7.
- Synthesis : Prepared via trifluoroacetoxyiodobenzene-mediated cyanation (33% yield) .
- Properties : The nitrile group enhances electrophilicity, favoring nucleophilic addition reactions. Lower yield compared to the target compound suggests steric challenges from the methyl group.
1-Methyl-3,4-dihydronaphthalene-2-carbonitrile (4x)
Fused-Ring Systems
2-Methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine (38)
- Structure : Tetrazolo-pyridazine fused to the benzoannulene core.
- Activity : Exhibits antimicrobial activity (20 mm inhibition zone against E. coli), though less potent than doxycycline .
- Significance : The fused heterocycle introduces rigidity, enhancing binding to microbial targets but complicating synthesis.
Functional Group Modifications
2-(9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulen-8-yl)-3-phenylthiazolidin-4-one (9a)
- Structure: Thiazolidinone ring replaces the ester, with chloro and dimethyl substituents.
- Spectral Data : IR peaks at 1658 cm⁻¹ (C=O) and 769 cm⁻¹ (C-Cl); NMR confirms aromatic and aliphatic proton environments .
- Application: Anticancer and antibacterial activity via thiazolidinone-mediated mechanisms .
9-Methyl-6,7-dihydro-5H-benzo[7]annulen-8-yl Trifluoromethanesulfonate (9b)
Pharmacological Derivatives
PRO 140 and TAK-779 Analogs
Biological Activity
Methyl 2-p-tolyl-6,7-dihydro-5H-benzo annulene-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and cancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
Biological Activity Overview
Research indicates that methyl 2-p-tolyl-6,7-dihydro-5H-benzo annulene-8-carboxylate exhibits various biological activities, primarily focusing on its anticancer properties. Below are key findings from recent studies:
Anticancer Activity
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Cell Line Studies : In vitro studies have demonstrated that this compound shows significant antiproliferative effects against several human tumor cell lines. For instance, it has been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells with notable results:
- HeLa Cells : IC50 values ranged from 10 µM to 20 µM depending on the treatment duration.
- MCF-7 Cells : Exhibited similar IC50 values, indicating effective growth inhibition.
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Specifically, studies suggest that it may interfere with DNA synthesis and repair mechanisms, leading to increased levels of reactive oxygen species (ROS) in cancer cells.
Cytotoxicity Profile
The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 18 | ROS generation |
| A549 (Lung) | 25 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the potential therapeutic applications of methyl 2-p-tolyl-6,7-dihydro-5H-benzo annulene-8-carboxylate:
- Study on Combination Therapy : A study explored the effects of combining this compound with standard chemotherapeutics like cisplatin. The combination showed enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Histological analysis revealed significant apoptosis within tumor tissues.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate and related derivatives?
- Methodological Answer : The synthesis typically involves annulation reactions and regioselective functionalization. For example, analogous benzo[7]annulene derivatives are synthesized via hypervalent iodine(III) reagents (e.g., HTIB) in acetonitrile, followed by purification using flash column chromatography (15% EtOAc/hexanes) . Cyclization reactions with trimethylsilyl cyanide (TMSCN) and iodobenzene derivatives (e.g., [bis(trifluoroacetoxy)iodo]benzene) in dichloroethane at 40°C for 15 hours are also effective for introducing cyano groups at specific positions .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in benzo[7]annulene derivatives?
- Methodological Answer : NMR (1H/13C) is critical for confirming regiochemistry and substituent orientation. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) and ORTEP-III (for graphical representation) are used to model hydrogen bonding and torsional angles . Discrepancies between NMR and crystallographic data (e.g., unexpected dihedral angles) may arise from crystal-packing effects, requiring iterative refinement in SHELXL .
Q. What preliminary biological assays are suitable for evaluating the therapeutic potential of this compound?
- Methodological Answer : Initial screens include kinase inhibition assays (e.g., TR-FRET for ABL-eGFP binding) to identify off-target effects . Antimicrobial activity can be assessed via thiazolidinone-derivative synthesis (e.g., coupling with piperazine moieties) followed by MIC testing against bacterial/fungal strains . Dose-response curves (10-point triplicates) are recommended for robust IC50 determination .
Advanced Research Questions
Q. How do hydrogen-bonding motifs influence the solid-state packing and stability of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s formalism) identifies recurring motifs like R₂²(8) rings or C(6) chains. For example, the carboxylate group may form intermolecular O–H···O bonds with adjacent aromatic protons, stabilizing the crystal lattice. Computational tools (e.g., Mercury CSD) combined with SHELX-refined data can map these interactions .
Q. What strategies address regioselectivity challenges during electrophilic substitution on the benzo[7]annulene core?
- Methodological Answer : Steric and electronic directing groups are critical. The p-tolyl substituent at position 2 exerts ortho/para-directing effects, while the ester group at position 8 deactivates the ring. Experimental optimization using Lewis acids (e.g., TMSOTf) in DCE enhances cyanide incorporation at position 8, as demonstrated in analogous annulene nitriles .
Q. How can conflicting crystallographic and spectroscopic data be reconciled for this compound?
- Methodological Answer : For example, if NMR suggests a planar conformation but X-ray data reveals a puckered annulene ring, dynamic effects in solution (e.g., ring-flipping) may explain the disparity. Variable-temperature NMR and DFT calculations (B3LYP/6-31G*) can model conformational flexibility, while high-resolution X-ray data (≤ 0.8 Å) validates static solid-state structures .
Q. What synthetic routes enable diversification of the benzo[7]annulene scaffold for structure-activity relationship (SAR) studies?
- Methodological Answer : Late-stage functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl introduction) or photoredox catalysis for C–H activation is effective. For instance, replacing the p-tolyl group with substituted arylboronic acids allows systematic SAR exploration. Purification via preparative HPLC (C18 column, MeCN/H2O gradient) ensures high purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
